tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate

Lipophilicity Drug Design Building Block Selection

tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate is a protected imidazole building block classified as a Boc-protected amino alcohol. It possesses a tert-butyl carbamate protecting group on the imidazole nitrogen and a three-carbon hydroxypropyl chain at the 4-position, contributing a predicted ACD/LogP of 0.97 and a polar surface area of 64 Ų.

Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
CAS No. 88811-36-3
Cat. No. B3058302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate
CAS88811-36-3
Molecular FormulaC11H18N2O3
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(N=C1)CCCO
InChIInChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-9(12-8-13)5-4-6-14/h7-8,14H,4-6H2,1-3H3
InChIKeyNPHCJGXGOTYRFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate (CAS 88811-36-3): Physicochemical Baseline for Scientific Procurement


tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate is a protected imidazole building block classified as a Boc-protected amino alcohol . It possesses a tert-butyl carbamate protecting group on the imidazole nitrogen and a three-carbon hydroxypropyl chain at the 4-position, contributing a predicted ACD/LogP of 0.97 and a polar surface area of 64 Ų . The compound is primarily employed as a synthetic intermediate in medicinal chemistry programs, notably those targeting histamine H3 receptors and Tie2 kinase [1][2].

Why Generic Imidazole Building Block Substitution Fails: Evidence Gap for tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate


High-strength, direct comparative evidence proving the superiority of tert-butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate over its closest chain-length analogs (e.g., hydroxymethyl or hydroxyethyl homologs) is currently limited in the public domain. Generic substitution is therefore precarious; available property predictions indicate that even incremental changes to the hydroxyalkyl spacer (C1 vs. C2 vs. C3) substantially alter both the computed lipophilicity and the spatial orientation of the terminal hydroxyl group, which are critical coupling parameters for successful conjugation or downstream biological activity . Without direct head-to-head performance data in the same experimental system, a simple functional group replacement introduces unquantified risk into synthesis-pathway fidelity.

Product-Specific Quantitative Differentiation: tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate vs. Homologs


Enhanced Computed Lipophilicity (ACD/LogP) Relative to Hydroxymethyl Homolog

The target compound exhibits an ACD/LogP of 0.97, which is 0.81 log units higher than the 0.16 logP reported for the hydroxymethyl homolog (tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate) . This increased lipophilicity arises from the additional methylene units in the propyl chain.

Lipophilicity Drug Design Building Block Selection

Extended Hydroxyalkyl Spacer Length for Bioconjugation Flexibility

The three-carbon (propyl) spacer provides a longer physical separation between the imidazole core and the terminal hydroxyl functional group than the two-carbon (ethyl) or one-carbon (methyl) homologs. The target compound has a freely rotating bond count of 5, compared to 4 for tert-butyl 4-(2-hydroxyethyl)-1H-imidazole-1-carboxylate .

Bioconjugation Linker Chemistry Medicinal Chemistry

Boc-Protection Enhances Orthogonality vs. Unprotected 4-(3-Hydroxypropyl)imidazole

The N-Boc group permits selective N1-protection, which is crucial for subsequent chemical transformations. In contrast, unprotected 4-(3-hydroxypropyl)imidazole (CAS 49549-75-9) lacks this orthogonal protection, limiting its utility in multi-step syntheses where the imidazole NH must remain inert [1].

Protecting Group Strategy Synthetic Chemistry Orthogonality

Intermediate Lipophilicity Between Hydroxyethyl and Longer-Chain Analogs

When comparing XlogP values across a series of Boc-protected hydroxyalkyl imidazoles, the target compound's XlogP of 0.97 (or ACD/LogP 0.97) lies between the hydroxyethyl analog (XlogP 0.9) and would be predicted to be lower than a hypothetical hydroxybutyl analog (~1.5) . This intermediate lipophilicity may offer a balanced profile for oral bioavailability parameters.

Physicochemical Property Tuning Lead Optimization Analog Selection

Evidence-Based Application Scenarios for tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate Procurement


Histamine H3 Receptor Antagonist Synthesis

The compound serves as a key intermediate in the construction of imidazole-based H3 receptor (ant)agonists, as claimed in patent WO1996029315A2 [1]. The Boc-protected hydroxypropyl chain provides a handle for further functionalization while the imidazole core engages the target receptor. Selecting this specific homolog ensures the linker length matched the pharmacophore model described in the patent.

Tie2 Kinase Inhibitor Conjugation Linker

In the development of Tie2 kinase inhibitors, the hydroxypropyl spacer can be utilized to attach effector moieties or fluorescent probes. The enhanced flexibility and intermediate lipophilicity of the propyl chain, compared to shorter homologs, may improve the drug-like properties of the final conjugate [2].

PROTAC Building Block with Orthogonal Boc Protection

The Boc group provides an orthogonal protecting group strategy essential for solid-phase peptide synthesis or PROTAC construction. The terminal hydroxyl group on a three-carbon spacer allows for the attachment of a ligand for an E3 ubiquitin ligase, with the spacer length offering a reduction in steric clash between the two protein-binding moieties [2].

Solubility and Permeability Optimization in Lead Series

For medicinal chemistry programs requiring a slightly elevated LogP (Δ +0.8) relative to the hydroxymethyl analog, this compound provides a direct way to titrate lipophilicity without altering the core imidazole scaffold, thus aiding in the fine-tuning of ADME properties .

Quote Request

Request a Quote for tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.